N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features an indole moiety and a trifluoromethoxyphenyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
The compound, also known as N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical effects.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives , the effects could range from inhibition of viral replication to reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve:
Formation of the indole moiety: Starting with a suitable precursor like phenylhydrazine and an aldehyde or ketone.
Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction.
Attachment of the trifluoromethoxyphenyl group: This step might involve a coupling reaction using reagents like trifluoromethoxybenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The Fischer indole synthesis can be scaled up for industrial production with appropriate modifications to the reaction setup .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxy group.
Substitution: The indole and phenyl groups can undergo electrophilic substitution reactions due to their aromatic nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of both the indole and trifluoromethoxyphenyl groups. This combination can result in distinct biological activities and chemical properties compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c1-26-11-15(14-4-2-3-5-16(14)26)17(27)10-24-18(28)19(29)25-12-6-8-13(9-7-12)30-20(21,22)23/h2-9,11,17,27H,10H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDFVNMVMEMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.